rac-Acolbifene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870152 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Pure Antiestrogenic Mechanism of rac-Acolbifene in Breast Cancer: A Technical Guide

Introduction: The Evolving Landscape of Estrogen Receptor Modulation in Breast Cancer

The estrogen receptor (ER) has long been a cornerstone in the therapeutic strategy against a significant subset of breast cancers. Selective Estrogen Receptor Modulators (SERMs) represent a class of synthetic compounds that exhibit tissue-specific estrogenic or antiestrogenic effects.[1] This dual activity allows for the beneficial blockade of estrogen's proliferative signals in breast tissue while potentially offering agonistic effects in other tissues like bone and the cardiovascular system.[1][2]

First-generation SERMs, such as tamoxifen, have been pivotal in the management of ER-positive breast cancer. However, their partial agonist activity in certain tissues, notably the endometrium, has been associated with an increased risk of endometrial cancer, limiting their long-term use and prompting the development of newer generations of SERMs with improved safety and efficacy profiles.[3]

rac-Acolbifene (also known as EM-652 or SCH 57068) is a fourth-generation, nonsteroidal SERM of the benzopyran class that has emerged as a potent and pure antiestrogen in both breast and uterine tissues.[4][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in breast cancer, designed for researchers, scientists, and drug development professionals. We will delve into its unique binding characteristics, its profound impact on estrogen receptor signaling, and the experimental methodologies used to elucidate its function.

Molecular Profile and Binding Characteristics of this compound

This compound is the active metabolite of the prodrug EM-800.[3] Its chemical structure, (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-2H-1-benzopyran-7-ol, underpins its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6]

High-Affinity Binding to Estrogen Receptors

Acolbifene distinguishes itself from other SERMs through its exceptionally high binding affinity for both ERα and ERβ. This strong interaction is fundamental to its potent antiestrogenic activity. The binding affinities, expressed as inhibition constant (Ki) and 50% inhibitory concentration (IC50), are summarized in the table below.

| Parameter | ERα | ERβ | Source |

| Ki (nM) | 0.047 (human breast cancer cytosol) | Not Specified | [7] |

| IC50 (nM) for E2-induced transcriptional activity | 2 | 0.4 | [8] |

Table 1: Binding and Transcriptional Inhibition Data for this compound

The high affinity of Acolbifene for the estrogen receptors translates into a potent and sustained blockade of estrogen-mediated signaling pathways.

The Core Mechanism: A Pure Antagonist Through Dual Inhibition of AF-1 and AF-2

The defining characteristic of this compound's mechanism of action is its ability to function as a pure antiestrogen. This is achieved through the inhibition of both Activation Function 1 (AF-1) and Activation Function 2 (AF-2) domains of ERα and ERβ.[9] This dual blockade is a significant departure from first-generation SERMs like tamoxifen, which primarily inhibit the ligand-dependent AF-2 domain, leaving the ligand-independent AF-1 domain potentially active.[1]

The Role of AF-1 and AF-2 in Estrogen Receptor Signaling

The transcriptional activity of the estrogen receptor is orchestrated by two distinct activation domains:

-

Activation Function 1 (AF-1): Located in the N-terminal region of the receptor, its activity is largely independent of ligand binding and can be modulated by growth factor signaling pathways.

-

Activation Function 2 (AF-2): Situated within the C-terminal ligand-binding domain (LBD), its activity is critically dependent on the binding of an agonist ligand, such as estradiol.

Estradiol binding to the LBD induces a conformational change that creates a binding surface for coactivator proteins, which are essential for initiating gene transcription. Antagonists like Acolbifene bind to the LBD and induce a different conformational change, one that prevents the recruitment of coactivators and may even promote the binding of corepressor proteins.

Acolbifene's Unique Blockade of Coactivator Recruitment

A key aspect of Acolbifene's pure antagonism is its effective blockade of the recruitment of steroid receptor coactivator-1 (SRC-1), a critical coactivator for both ERα and ERβ.[1] By preventing the association of SRC-1 and other coactivators with the receptor, Acolbifene effectively silences the transcriptional machinery, even in the presence of estradiol. This comprehensive blockade of both AF-1 and AF-2 mediated transcription is what underlies its potent anti-proliferative effects in breast cancer cells.

Functional Consequences in Breast Cancer Cells: Inhibition of Proliferation and Gene Expression

The molecular interactions of this compound with the estrogen receptor translate into potent and clinically relevant functional outcomes in breast cancer cells.

Potent Inhibition of Cell Proliferation

Acolbifene has demonstrated superior efficacy in inhibiting the estradiol-stimulated proliferation of various ER-positive human breast cancer cell lines, including MCF-7, ZR-75-1, and T-47D.[9] Its anti-proliferative potency is highlighted by its low nanomolar IC50 values.

| Cell Line | IC50 (nM) for Inhibition of E2-stimulated Proliferation | Source |

| MCF-7 | 0.321 | [7] |

| ZR-75-1 | 0.75 | [7] |

| T-47D | 0.146 | [7] |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

In a clinical study involving premenopausal women at high risk for breast cancer, Acolbifene treatment led to a significant decrease in the proliferation marker Ki-67 in benign breast tissue, further validating its anti-proliferative effects in a clinical setting.[1][2]

Modulation of Estrogen-Regulated Gene Expression

Consistent with its role as a pure antiestrogen, Acolbifene effectively downregulates the expression of estrogen-inducible genes that are critical for breast cancer cell growth and survival. Clinical studies have shown significant decreases in the mRNA levels of:

-

pS2 (TFF1): A well-established estrogen-responsive gene.[1]

-

Estrogen Receptor α (ERα): Indicating a potential feedback mechanism.[1]

-

Progesterone Receptor (PgR): Another key marker of estrogen signaling.[1]

This broad suppression of estrogen-regulated gene transcription underscores the comprehensive nature of Acolbifene's antagonistic activity.

Experimental Protocols for Characterizing this compound's Activity

The elucidation of this compound's mechanism of action relies on a suite of well-established in vitro assays. The following are representative protocols for the key experiments used to characterize SERM activity.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the estrogen receptor.

Principle: This is a competitive radioligand binding assay where the test compound (Acolbifene) competes with a radiolabeled estrogen ([³H]-estradiol) for binding to the estrogen receptor.

Representative Protocol:

-

Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding Reaction: A constant amount of [³H]-estradiol and increasing concentrations of unlabeled Acolbifene are incubated with the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound [³H]-estradiol is separated from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Acolbifene that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.

Principle: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene, typically luciferase. Activation of the estrogen receptor leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Representative Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or MCF-7) is co-transfected with an expression vector for ERα or ERβ and an ERE-luciferase reporter plasmid.

-

Treatment: The transfected cells are treated with estradiol alone (agonist control), Acolbifene alone (to assess for agonist activity), or a combination of estradiol and Acolbifene (to assess for antagonist activity).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added to the cell lysate.

-

Luminescence Measurement: The light output is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The antagonist activity of Acolbifene is determined by its ability to inhibit estradiol-induced luciferase expression.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of ER-positive breast cancer cells.

Principle: The proliferation of MCF-7 cells is dependent on estrogen. The ability of Acolbifene to inhibit estradiol-stimulated cell growth is a measure of its antiestrogenic activity.

Representative Protocol:

-

Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: After allowing the cells to attach, they are treated with estradiol alone, Acolbifene alone, or a combination of estradiol and Acolbifene.

-

Incubation: The cells are incubated for a period of 5-7 days to allow for cell proliferation.

-

Quantification of Cell Number: Cell proliferation can be quantified using various methods, such as the MTT assay, crystal violet staining, or direct cell counting.

-

Data Analysis: The number of cells in the treated wells is compared to the control wells to determine the effect of Acolbifene on cell proliferation. The IC50 for the inhibition of estradiol-stimulated growth is calculated.

Conclusion and Future Directions

This compound represents a significant advancement in the field of selective estrogen receptor modulation. Its unique mechanism of action as a pure antiestrogen, mediated through the dual blockade of the AF-1 and AF-2 domains of both ERα and ERβ, sets it apart from earlier generations of SERMs. This comprehensive inhibition of estrogen receptor signaling, coupled with its potent anti-proliferative effects in breast cancer cells, underscores its potential as a highly effective therapeutic and preventative agent for ER-positive breast cancer.

Future research will likely focus on further elucidating the precise molecular interactions between Acolbifene and the estrogen receptor, including the structural basis for its unique antagonist conformation. A more detailed understanding of its differential effects on the recruitment of a wider array of co-regulator proteins will provide deeper insights into its mechanism of action. As clinical trials continue to evaluate its efficacy and safety profile, this compound holds the promise of becoming a valuable addition to the armamentarium against breast cancer, offering a potent and targeted therapeutic option with a potentially improved safety profile.

References

- EM-652 (SCH57068), a pure SERM having complete antiestrogenic activity in the mammary gland and endometrium. Journal of Steroid Biochemistry and Molecular Biology.

- EM-800, a novel antiestrogen, acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta. PubMed.

- Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. PubMed.

- Acolbifene. Wikipedia.

- Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. PubMed.

- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. NIH.

- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research.

- Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. ResearchGate.

- Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. PubMed.

- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed.

- Definition of Acolbifene Hydrochloride - NCI Drug Dictionary. National Cancer Institute.

- Acolbifene vs. Tamoxifen for Breast Cancer Prevention. withpower.com.

- Acolbifene vs tamoxifen for breast cancer prevention in premenopausal women at high risk for breast cancer. | Request PDF. ResearchGate.

Sources

- 1. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acolbifene vs. Tamoxifen for Breast Cancer Prevention · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Acolbifene [medbox.iiab.me]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Synthesis and Chemical Architecture of rac-Acolbifene: A Technical Guide for Drug Development Professionals

Introduction: A New Frontier in Selective Estrogen Receptor Modulation

rac-Acolbifene, also known by its developmental code EM-343, represents a significant advancement in the field of selective estrogen receptor modulators (SERMs). As the racemic form of Acolbifene (EM-652), it is a fourth-generation SERM belonging to the benzopyran class of compounds.[1][2] Unlike its predecessors, this compound and its active (S)-enantiomer exhibit a distinct pharmacological profile, acting as pure estrogen antagonists in breast and uterine tissues.[3] This characteristic minimizes the risk of estrogenic side effects in these tissues, a notable concern with earlier SERMs like tamoxifen.[3] Concurrently, it demonstrates estrogenic agonist effects on bone density and lipid metabolism, offering a multifaceted therapeutic potential. This guide provides an in-depth exploration of the chemical synthesis and structural intricacies of this compound, designed for researchers, scientists, and professionals engaged in the field of drug development.

Chemical Structure and Stereochemistry: A Tale of Two Enantiomers

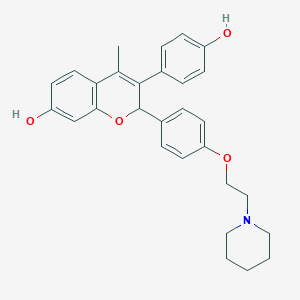

The chemical structure of this compound is characterized by a 2H-1-benzopyran core. The molecule features a 3-(4-hydroxyphenyl) group, a 4-methyl group, and a 2-(4-(2-(1-piperidinyl)ethoxy)phenyl) group. The presence of a chiral center at the C2 position of the benzopyran ring gives rise to two enantiomers: (S)-Acolbifene (EM-652) and (R)-Acolbifene. The racemic mixture of these two enantiomers is designated as this compound (EM-343).[1]

The biological activity of Acolbifene predominantly resides in the (S)-enantiomer, which has been shown to be more active than the (R)-enantiomer.[1] The precise three-dimensional arrangement of the substituents on the chiral center is crucial for its high-affinity binding to the estrogen receptor and its subsequent modulation of receptor activity.

Structural Details of this compound

| Property | Value | Source |

| IUPAC Name | (±)-3-(4-hydroxyphenyl)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-chromen-7-ol | N/A |

| Molecular Formula | C29H31NO4 | N/A |

| Molecular Weight | 457.57 g/mol | N/A |

| CAS Number | 151533-34-5 | N/A |

Below is a diagram illustrating the chemical structure of this compound, highlighting the chiral center.

Caption: Chemical structure of this compound, with the chiral center at C2 indicated.

Synthesis of this compound: A Step-by-Step Methodological Overview

The synthesis of this compound (EM-343) is a multi-step process that involves the construction of the core benzopyran scaffold followed by the introduction of the side chains. The following protocol is based on the synthetic route described for Acolbifene analogs by Gauthier et al.[1][2] This synthesis is designed to be robust and scalable, providing a reliable pathway for obtaining the target compound.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a convergent synthesis, where key fragments are prepared separately and then combined to form the final product.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of the Deoxybenzoin Intermediate

The synthesis commences with the preparation of a substituted deoxybenzoin, which serves as the foundational building block for the benzopyran core. This is typically achieved through a Friedel-Crafts acylation reaction.

-

Step 1.1: Protection of Phenolic Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the starting phenolic compounds are protected, often as tetrahydropyranyl (THP) ethers.[2]

-

Step 1.2: Friedel-Crafts Acylation: The protected resorcinol derivative is acylated with a protected p-hydroxyphenylacetic acid derivative in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the corresponding deoxybenzoin.

-

Step 1.3: Deprotection: The protecting groups are removed to yield the trihydroxydeoxybenzoin intermediate.[2]

Part 2: Construction of the Benzopyran Core

The benzopyran ring system is formed through a cyclization reaction of the deoxybenzoin intermediate.

-

Step 2.1: Cyclization Reaction: The trihydroxydeoxybenzoin is reacted with a suitable reagent, such as acetic anhydride and sodium acetate, to effect an intramolecular cyclization, forming the benzopyranone (chromone) core.

-

Step 2.2: Introduction of the 4-Methyl Group: A methyl group is introduced at the C4 position of the benzopyranone ring. This can be achieved through various methods, including reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by dehydration.

Part 3: Introduction of the Piperidinylethoxy Side Chain and Final Steps

The final stage of the synthesis involves the attachment of the crucial piperidinylethoxy side chain and subsequent modifications to yield this compound.

-

Step 3.1: Alkylation: The hydroxyl group on the phenyl ring at the C2 position is alkylated with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone or DMF).

-

Step 3.2: Reduction of the Carbonyl Group: The carbonyl group of the benzopyranone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.

-

Step 3.3: Dehydration and Racemization: The resulting benzylic alcohol is dehydrated under acidic conditions to form the double bond in the 2H-1-benzopyran ring. This step typically results in the formation of the racemic mixture.

-

Step 3.4: Final Deprotection: Any remaining protecting groups are removed to yield this compound.

-

Step 3.5: Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to obtain this compound of high purity.

Causality Behind Experimental Choices

-

Protection Strategy: The use of protecting groups for the phenolic hydroxyls is critical to direct the acylation and subsequent reactions to the desired positions and to prevent polymerization or other side reactions. The choice of the THP group is advantageous due to its stability under the reaction conditions and its relatively straightforward removal.[2]

-

Convergent Synthesis: A convergent approach, where key fragments are synthesized separately before being coupled, is often more efficient and leads to higher overall yields compared to a linear synthesis.

-

Choice of Base and Solvent: The selection of a suitable base and solvent system for the alkylation step is crucial for achieving a high yield. A non-nucleophilic base like potassium carbonate is used to deprotonate the phenol without competing in the alkylation reaction. An aprotic polar solvent like DMF or acetone facilitates the SN2 reaction.

Bioactivation and Metabolism: The Formation of Quinone Methides

An important aspect of the chemical biology of Acolbifene is its potential for metabolic activation to reactive intermediates. Research has shown that Acolbifene can be oxidized, both enzymatically and chemically, to form two types of quinone methides. One is a classical quinone methide formed by oxidation of the C4-methyl group, and the other is a diquinone methide involving the oxidation of the two phenolic hydroxyl groups. These reactive species can potentially form adducts with cellular macromolecules, including DNA, which is an important consideration in preclinical safety and toxicology assessments.

Caption: Bioactivation pathways of Acolbifene to reactive quinone methides.

Conclusion and Future Directions

The synthesis of this compound is a well-defined process that provides access to a promising fourth-generation SERM. Its unique pharmacological profile, characterized by pure antiestrogenic effects in the breast and uterus and estrogenic effects on bone and lipids, makes it a compelling candidate for further investigation in the prevention and treatment of hormone-related conditions. Understanding the nuances of its chemical structure, synthesis, and metabolic activation is paramount for the design of future analogs with improved efficacy and safety profiles. Further research into the stereoselective synthesis of the more active (S)-enantiomer, as well as a deeper investigation into the long-term implications of its metabolic bioactivation, will be crucial for the successful clinical translation of this important class of molecules.

References

- Gauthier, S., et al. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 165-177. [Link]

- ResearchGate. (n.d.). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution.

- Taylor & Francis Online. (n.d.). Synthesis and structure–activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor.

- MDPI. (n.d.). Computer-Aided Ligand Discovery for Estrogen Receptor Alpha.

- PubMed Central (PMC). (n.d.). Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors.

- Taylor & Francis Online. (n.d.). Synthesis and structure–activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor.

- ResearchGate. (n.d.). SYNTHESIS OF 7-HYDROXY-3-[(4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL).

- Google Patents. (n.d.). WO2013090921A1 - Novel benzopyran compounds, compositions and uses thereof.

- Google Patents. (n.d.). CN102898408A - Benzopyran compounds, preparation method and applications thereof.

- PubChem. (n.d.). 2H-1-Benzopyran-7-ol, 3,4-dihydro-2-(4-hydroxyphenyl)-, (2S)-.

- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride.

- PubMed. (n.d.). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator.

- Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References.

- PubMed. (n.d.). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides.

- PubMed. (n.d.). Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia.

Sources

rac-Acolbifene estrogenic and anti-estrogenic activities

An In-Depth Technical Guide to the Estrogenic and Anti-Estrogenic Activities of rac-Acolbifene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (also known as EM-652) is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) characterized by a distinct and clinically significant tissue-specific profile of estrogen receptor (ER) agonist and antagonist activities.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Acolbifene's dual activities, detailed protocols for its characterization, and a summary of its effects in key tissues. Designed for researchers and drug development professionals, this document synthesizes current knowledge to explain the causality behind Acolbifene's unique pharmacological profile as a potent anti-estrogen in breast and uterine tissues, coupled with beneficial estrogenic effects on bone and lipid metabolism.[2][3]

Introduction: The Rationale for Selective Estrogen Receptor Modulation

Estrogen, primarily 17β-estradiol, exerts a wide range of physiological effects by binding to two principal estrogen receptors, ERα and ERβ.[2] These receptors are ligand-activated transcription factors that regulate gene expression in a tissue-specific manner. While the proliferative signals of estrogen are crucial for normal development, they are also implicated in the pathogenesis of hormone-dependent cancers, most notably breast and endometrial cancer.

The therapeutic challenge has been to block the detrimental proliferative effects of estrogen in tissues like the breast and uterus without abrogating its beneficial effects in other systems, such as bone, the cardiovascular system, and the brain. This challenge led to the development of SERMs—compounds that exhibit a mixed profile of estrogenic (agonist) and anti-estrogenic (antagonist) activities depending on the target tissue. Acolbifene has emerged as a promising agent with a highly selective and potent profile, making it an attractive candidate for the prevention and treatment of breast cancer.[4][5]

Core Mechanism of Action: ER Binding and Transcriptional Control

The tissue-specific effects of a SERM are determined by three primary factors: the specific ER subtype expressed in the cell (ERα or ERβ), the conformational change the SERM induces in the receptor upon binding, and the cellular milieu of transcriptional co-regulators (co-activators and co-repressors).

-

Ligand Binding: Like estradiol, Acolbifene binds to the ligand-binding domain (LBD) of both ERα and ERβ with high affinity.[2]

-

Conformational Change: Upon binding, the ligand-receptor complex undergoes a distinct conformational change. Estradiol binding typically produces a conformation that facilitates the recruitment of co-activator proteins. In contrast, Acolbifene induces a different conformation.

-

Co-regulator Recruitment: This Acolbifene-induced conformation dictates whether the ER complex will recruit co-activators, leading to gene transcription (an estrogenic effect), or co-repressors, which block transcription (an anti-estrogenic effect). The relative abundance of specific co-regulators in a given tissue is the ultimate determinant of the drug's activity.

Acolbifene is noted for its ability to inhibit both the ligand-independent Activation Function 1 (AF1) and the ligand-dependent Activation Function 2 (AF2) domains of both ERα and ERβ, contributing to its potent anti-estrogenic effects in certain tissues.[2]

Caption: General mechanism of SERM action in the cell nucleus.

Tissue-Specific Pharmacological Profile of this compound

Acolbifene's clinical potential lies in its highly differentiated tissue activity. It is a potent antagonist in reproductive tissues while acting as an agonist in the skeletal and cardiovascular systems.

Anti-Estrogenic (Antagonist) Activities

-

Breast Tissue: Acolbifene demonstrates a potent and pure anti-estrogenic action in the mammary gland.[2] It effectively inhibits the proliferation of estradiol-stimulated human breast cancer cell lines, including MCF-7, ZR-75-1, and T-47D.[2] In a clinical trial involving premenopausal women at high risk for breast cancer, Acolbifene significantly decreased the proliferation marker Ki-67 in benign breast tissue.[6] This anti-proliferative effect was accompanied by a significant reduction in the expression of estrogen-inducible genes such as pS2, ER-α, and the progesterone receptor (PgR).[6]

-

Uterine Tissue: Unlike tamoxifen, which carries a risk of endometrial hyperplasia and cancer due to its partial agonist activity in the uterus, Acolbifene is characterized as having no estrogen agonist effects on the endometrium.[4] Clinical studies have shown no change in endometrial thickness in women treated with Acolbifene, highlighting a significant safety advantage.[6]

Estrogenic (Agonist) Activities

-

Bone Metabolism: Acolbifene exerts beneficial, estrogen-like effects on bone, where it has been shown to prevent bone loss and increase bone mineral density in preclinical models.[1] This agonist activity is critical for mitigating the risk of osteoporosis, a common concern with estrogen deprivation therapies.

-

Lipid & Energy Metabolism: Acolbifene has demonstrated favorable estrogenic effects on lipid profiles, effectively lowering serum cholesterol and triglyceride levels.[1][3] The mechanism for this hypocholesterolemic effect involves increasing the hepatic protein abundance of the LDL receptor and scavenger receptor class B, type 1, which enhances the uptake of cholesterol from circulation.[2][7] Furthermore, it has been observed to reduce food intake and weight gain in rodent models.[3]

Data Summary: Tissue-Specific Activity of Acolbifene

| Tissue/System | Primary ER Subtype | Acolbifene Activity | Observed Effect | Reference(s) |

| Breast | ERα | Antagonist | Inhibition of cell proliferation; decreased expression of estrogen-responsive genes. | [2][6] |

| Uterus | ERα | Antagonist | No stimulation of endometrial growth; no increase in endometrial thickness. | [4][6] |

| Bone | ERβ > ERα | Agonist | Prevents bone mineral density loss in preclinical models. | [1] |

| Liver (Lipids) | ERα | Agonist | Lowers total and LDL cholesterol; increases hepatic LDL receptor expression. | [1][2][7] |

| Metabolism | - | Agonist | Reduces food intake and weight gain in preclinical models. | [2][3] |

Experimental Protocols for SERM Characterization

The dual estrogenic and anti-estrogenic activities of a compound like Acolbifene must be rigorously validated through a series of in vitro and in vivo assays. The following are foundational experimental workflows.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Acolbifene for ERα and ERβ.

Causality: This assay quantifies the direct interaction between the test compound and the receptor. A high binding affinity is a prerequisite for potent biological activity. The assay measures the ability of unlabeled Acolbifene to displace a radiolabeled estrogen (e.g., [³H]-estradiol) from the receptor.

Step-by-Step Methodology:

-

Preparation: Prepare purified recombinant human ERα or ERβ protein. Prepare a stock solution of [³H]-estradiol and serial dilutions of unlabeled Acolbifene.

-

Assay Setup: In a multi-well plate, combine the ER protein, a fixed concentration of [³H]-estradiol, and varying concentrations of Acolbifene in a suitable assay buffer.

-

Incubation: Incubate the plate for 2-18 hours at 4°C to allow the binding reaction to reach equilibrium.

-

Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: After washing away unbound radioligand, measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of Acolbifene. Calculate the IC50 (the concentration of Acolbifene that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: ER-Mediated Reporter Gene Assay

Objective: To functionally characterize Acolbifene as an ER agonist or antagonist.

Causality: This assay moves beyond binding to measure the functional consequence. It determines whether Acolbifene binding to the ER complex activates or inhibits the transcription of a target gene. A reporter gene (e.g., luciferase) is placed under the control of an Estrogen Response Element (ERE), the DNA sequence that the ER complex binds to.

Step-by-Step Methodology:

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) that lacks endogenous ERs. Co-transfect the cells with two plasmids: one expressing either human ERα or ERβ, and a second containing a luciferase reporter gene driven by an ERE-containing promoter.

-

Compound Treatment:

-

Agonist Mode: Treat transfected cells with varying concentrations of Acolbifene alone to see if it can activate transcription.

-

Antagonist Mode: Treat cells with a fixed, stimulatory concentration of 17β-estradiol plus varying concentrations of Acolbifene to see if it can block estradiol-induced activation.

-

-

Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release their contents, including any expressed luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting light output (luminescence) using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control for cell viability. Plot the luminescence signal against the compound concentration to generate dose-response curves for agonist and antagonist activity.

Caption: Workflow for an ER-mediated reporter gene assay.

Protocol: Cell Proliferation Assay

Objective: To assess the net effect of Acolbifene on the growth of estrogen-dependent cancer cells.

Causality: This assay provides a physiologically relevant readout of a compound's anti-estrogenic activity in a cancer context. It directly measures the inhibition of estradiol-stimulated cell division, which is the therapeutic goal in ER-positive breast cancer.

Step-by-Step Methodology:

-

Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in a multi-well plate. Use phenol red-free medium supplemented with charcoal-stripped serum to remove any exogenous estrogens.

-

Compound Treatment: After allowing cells to attach, treat them with a vehicle control, a stimulatory concentration of 17β-estradiol, Acolbifene alone, or a combination of estradiol and Acolbifene.

-

Incubation: Incubate the cells for 3-6 days to allow for multiple rounds of cell division.

-

Quantify Proliferation: Measure cell proliferation using a suitable method:

-

MTT/XTT Assay: A metabolic assay where viable cells convert a tetrazolium salt into a colored formazan product, measured by absorbance.

-

Ki-67 Staining: An immunocytochemical method to stain for the Ki-67 protein, a cellular marker for proliferation.

-

-

Data Analysis: Compare the proliferation in Acolbifene-treated wells to the control and estradiol-stimulated wells to determine its anti-proliferative efficacy.

Caption: Workflow for an estrogen-dependent cell proliferation assay.

Conclusion and Future Perspectives

This compound exemplifies the targeted precision of modern endocrine therapy. Its pharmacological profile—characterized by potent anti-estrogenic activity in the breast and uterus and beneficial estrogenic actions on bone and lipid metabolism—positions it as a highly promising agent for breast cancer prevention and treatment.[1][2][4] The lack of uterine stimulation is a particularly significant advantage over earlier SERMs.[4]

While its efficacy and safety profile are favorable, ongoing research continues to explore its long-term effects and potential off-target activities, such as the bioactivation to quinone methides which may contribute to toxicity.[8][9] The detailed experimental frameworks described herein are crucial for the continued evaluation of Acolbifene and the development of next-generation SERMs with even greater selectivity and safety.

References

- Title: Definition of Acolbifene Hydrochloride - NCI Drug Dictionary Source: N

- Title: Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer Source: National Institutes of Health (NIH) URL:[Link]

- Title: Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer Source: Cancer Prevention Research URL:[Link]

- Title: The selective estrogen receptor modulator acolbifene reduces cholesterolemia independently of its anorectic action in control and cholesterol-fed r

- Title: Acolbifene Source: Wikipedia URL:[Link]

- Title: Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

- Title: Phase IIA Trial of Acolbifene 20 mg vs Low Dose Tamoxifen 5 mg in Pre-menopausal Women at High Risk for Development of Breast Cancer Source: University of Kansas Cancer Center URL:[Link]

- Title: Definition of acolbifene hydrochloride - NCI Dictionary of Cancer Terms Source: N

- Title: Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides Source: Chemical Research in Toxicology URL:[Link]

- Title: Acolbifene vs. Tamoxifen for Breast Cancer Prevention Source: withpower.com URL:[Link]

- Title: Acolbifene versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer Source: N

- Title: Bioactivation of Selective Estrogen Receptor Modulators (SERMs) Source: PubMed Central URL:[Link]

- Title: Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia Source: PubMed URL:[Link]

Sources

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The selective estrogen receptor modulator acolbifene reduces cholesterolemia independently of its anorectic action in control and cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]

The Pure Antagonist at the Estrogen Receptor: An In-depth Technical Guide to Early-Stage Research on rac-Acolbifene for Cancer Prevention

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research and development of rac-Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM), for the application of cancer prevention. Acolbifene distinguishes itself from previous generations of SERMs, such as tamoxifen and raloxifene, by acting as a pure estrogen antagonist in both breast and uterine tissues. This unique pharmacological profile suggests the potential for a more favorable safety and tolerability profile, particularly in premenopausal women at high risk for breast cancer. This document will delve into the molecular mechanism of action of Acolbifene, detail established preclinical and clinical research methodologies for its evaluation, and present key data from foundational studies. The aim is to equip researchers and drug development professionals with the critical scientific and technical knowledge to inform further investigation into Acolbifene's promise in oncology.

Introduction: The Evolution of SERMs and the Rationale for Acolbifene

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[1][2] This dual functionality has led to their successful application in the prevention and treatment of estrogen receptor (ER)-positive breast cancer.[1] However, first and second-generation SERMs, like tamoxifen, while effective, are associated with partial estrogenic effects in tissues such as the uterus, leading to an increased risk of endometrial hyperplasia and cancer.[3] This has limited their uptake, particularly as a preventative measure in younger, premenopausal women.[4]

This compound (formerly EM-652) emerged from the quest for a SERM with a superior safety profile, specifically one devoid of estrogenic effects on the endometrium.[4][5] As a fourth-generation benzopyran derivative, Acolbifene was designed to be a pure antiestrogen in both the breast and uterus, while potentially retaining some of the beneficial estrogenic effects on other tissues, such as bone.[4][5] Early research has demonstrated its potent anti-proliferative effects in breast tissue, making it a compelling candidate for cancer prevention, especially in high-risk premenopausal women.[3][4]

Molecular Mechanism of Action: A Pure Antagonist

Acolbifene's primary mechanism of action is the competitive inhibition of estradiol binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.[6]

Unlike tamoxifen, which can exhibit partial agonist activity by recruiting some coactivators, Acolbifene appears to induce a receptor conformation that favors the recruitment of corepressors, such as NCoR, leading to a more complete and pure antagonism of estrogen signaling in breast and uterine cells.[6] This differential recruitment of coregulatory proteins is central to Acolbifene's tissue-selective action and its favorable uterine safety profile.

Estrogen Receptor Signaling Pathway Modulation by Acolbifene

The binding of Acolbifene to the estrogen receptor initiates a cascade of molecular events that ultimately leads to the inhibition of cancer cell growth. The simplified signaling pathway is depicted below.

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of estrogen receptor co-regulators SRC-1, RIP140 and NCoR and their interaction with estrogen receptor in rat uterus, under the influence of ormeloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Effects of rac-Acolbifene on Estrogen-Responsive Gene Expression

Prepared by: Gemini, Senior Application Scientist

Abstract

rac-Acolbifene (also known as EM-652) is a fourth-generation, nonsteroidal Selective Estrogen Receptor Modulator (SERM) characterized by its potent and pure antagonistic effects in breast and uterine tissues, coupled with beneficial estrogenic (agonistic) effects on bone density and lipid metabolism[1][2]. This dual activity makes it a subject of significant interest for breast cancer treatment and prevention[3][4][5]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core mechanisms of this compound's action and presents a robust experimental framework for evaluating its impact on estrogen-responsive gene expression. We will delve into the molecular underpinnings of Estrogen Receptor (ER) signaling, detail a validated protocol using ER-positive breast cancer cell lines, and discuss data interpretation, thereby offering a complete blueprint for investigating this and other SERMs.

Introduction: The Molecular Landscape of Estrogen Signaling and SERM Intervention

The Estrogen Receptors: Master Regulators of Gene Transcription

Estrogens, primarily 17β-estradiol (E2), exert their profound physiological effects by binding to two principal intracellular receptors: Estrogen Receptor α (ERα, encoded by the ESR1 gene) and Estrogen Receptor β (ERβ, encoded by ESR2)[6][7]. These receptors are members of the nuclear receptor superfamily, functioning as ligand-inducible transcription factors[8][9]. In their inactive state, ERs are primarily located in the cytoplasm[9]. Upon binding to a ligand like estradiol, the receptor undergoes a conformational change, dimerizes (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocates into the nucleus[7][9].

The Genomic Pathway: From Ligand Binding to Gene Expression

The primary mechanism of ER action is the genomic pathway. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[10][11]. This binding event initiates the recruitment of a cascade of co-regulatory proteins.

-

Agonist Action (e.g., Estradiol): When bound to an agonist like estradiol, the ER adopts a conformation that promotes the recruitment of co-activator proteins (e.g., SRC-1). These co-activators create a surface that helps assemble the general transcription machinery, leading to the transcription of downstream genes[8].

-

Antagonist Action (e.g., Acolbifene): Selective Estrogen Receptor Modulators (SERMs) like this compound are designed to induce a different conformational change in the ER. This altered structure sterically hinders the binding of co-activators and instead facilitates the recruitment of co-repressor proteins. This co-repressor complex actively inhibits gene transcription, effectively blocking the estrogenic signal in that tissue[1][8]. Acolbifene is particularly effective as it has been shown to inhibit both the AF1 (ligand-independent) and AF2 (ligand-dependent) activation functions of both ERα and ERβ[2].

The tissue-specific effects of a SERM depend on the local balance of co-activators and co-repressors, allowing a single compound to be an antagonist in breast tissue while acting as an agonist in bone[1].

Caption: ER Signaling and SERM Intervention.

Experimental Framework for Assessing Gene Expression Changes

To quantitatively assess this compound's effect on estrogen-responsive genes, a well-controlled in vitro experiment is essential. The following framework uses an ER-positive breast cancer cell line as a model system, a standard and effective approach in the field[2].

Causality Behind Experimental Choices

-

Model System: ER-positive human breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1) are selected because their growth and gene expression are known to be driven by estrogen, making them highly sensitive models to study ER modulators[2].

-

Hormone Deprivation: Prior to treatment, cells are cultured in phenol red-free media with charcoal-stripped serum. Phenol red is a weak estrogen mimic, and charcoal stripping removes endogenous hormones from the serum. This critical step reduces baseline ER activation, ensuring that any observed changes in gene expression are a direct result of the experimental treatments.

-

Controls & Treatments:

-

Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline gene expression level in the absence of any treatment.

-

Positive Control (Estradiol): Confirms that the cell system is responsive to estrogen, inducing the expression of target genes. This is a crucial validation step.

-

Test Compound (this compound): Measures the direct effect of the SERM on gene expression in the absence of estrogen.

-

Combination (Estradiol + this compound): This is the key group to demonstrate antagonistic activity. A potent antagonist like Acolbifene should significantly blunt or reverse the gene induction caused by estradiol.

-

Caption: Experimental Workflow for Gene Expression Analysis.

Detailed Experimental Protocol: RT-qPCR Analysis

Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive and accurate method for measuring changes in gene transcript levels[12][13]. The following protocol outlines the key steps.

Part A: Cell Culture and Treatment

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Hormone Deprivation: The following day, replace the growth medium with phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS). Culture for 48-72 hours.

-

Treatment: Replace the medium with fresh deprivation medium containing the treatments:

-

Vehicle (0.1% DMSO)

-

10 nM 17β-Estradiol

-

1 µM this compound

-

10 nM 17β-Estradiol + 1 µM this compound

-

-

Incubation: Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.

Part B: RNA Isolation and Quality Control

-

Lysis: Wash cells with PBS, then add 1 mL of TRIzol reagent (or similar) to each well to lyse the cells.

-

Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction followed by isopropanol precipitation).

-

Purification: Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

-

DNase Treatment (Optional but Recommended): Treat the RNA with RNase-free DNase I to remove any contaminating genomic DNA.

-

Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Part C: cDNA Synthesis (Reverse Transcription)

-

Reaction Setup: In a sterile PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water.

-

Denaturation: Heat the mixture to 65°C for 5 minutes, then place on ice.

-

Master Mix: Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript II).

-

Incubation: Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 50 minutes at 42°C, followed by 15 minutes at 70°C to inactivate the enzyme). The resulting cDNA can be stored at -20°C.

Part D: Quantitative Real-Time PCR (qPCR)

-

Primer Design: Use validated primers for target and reference genes. Target amplicons should ideally be between 70-200 base pairs[14].

-

Target Genes: TFF1 (pS2), GREB1, PGR (Progesterone Receptor). These are well-established E2-responsive genes known to be antagonized by Acolbifene[5][15][16][17].

-

Reference Gene: ACTB (β-actin) or HPRT1. A stable reference gene whose expression is not affected by the treatments is crucial for normalization[15].

-

-

Reaction Setup: Prepare a master mix for each primer pair containing:

-

SYBR Green qPCR Master Mix (contains DNA polymerase, dNTPs, buffer, and SYBR Green dye)[18].

-

Forward Primer (e.g., 5 µM).

-

Reverse Primer (e.g., 5 µM).

-

Nuclease-free water.

-

-

Plate Loading: Add the master mix to a 96- or 384-well qPCR plate. Add diluted cDNA template to each well in technical triplicates. Include a no-template control (NTC) for each primer set to check for contamination.

-

Thermal Cycling: Run the plate on a real-time PCR instrument with a typical protocol[14][18]:

-

Initial Denaturation: 95°C for 2 minutes.

-

40 Cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

Data Analysis and Expected Outcomes

The most common method for relative quantification is the Comparative CT (ΔΔCT) method .

-

Calculate ΔCT: For each sample, normalize the CT value of the target gene to the CT value of the reference gene.

-

ΔCT = CT (Target Gene) - CT (Reference Gene)

-

-

Calculate ΔΔCT: Normalize the ΔCT of each treatment group to the ΔCT of the vehicle control group.

-

ΔΔCT = ΔCT (Treated Sample) - ΔCT (Vehicle Control)

-

-

Calculate Fold Change: The fold change in gene expression relative to the vehicle control is calculated as 2-ΔΔCT.

Data Presentation: Summarizing Quantitative Results

The results should demonstrate estradiol's ability to induce target gene expression and Acolbifene's capacity to antagonize this effect.

| Gene Symbol | Gene Function | Fold Change vs. Vehicle (Estradiol) | Fold Change vs. Vehicle (Acolbifene) | Fold Change vs. Vehicle (Estradiol + Acolbifene) |

| TFF1 (pS2) | Secreted protein, marker of ER activity[17] | ↑ (~15-fold) | ↓ (~0.8-fold) | ↓ (~1.5-fold) |

| GREB1 | Estrogen-regulated growth factor[16] | ↑ (~20-fold) | ↓ (~0.9-fold) | ↓ (~2.0-fold) |

| PGR | Progesterone Receptor, classic E2 target[15] | ↑ (~10-fold) | ↓ (~0.7-fold) | ↓ (~1.2-fold) |

| ACTB | Housekeeping gene (Reference) | ↔ (1.0-fold) | ↔ (1.0-fold) | ↔ (1.0-fold) |

| Table 1: Representative data illustrating the expected antagonistic effect of this compound on estradiol-induced gene expression in an ER-positive cell line. Fold changes are illustrative and based on published findings[5][15][19]. |

Advanced Methodologies: A Global Perspective

While qPCR is excellent for analyzing a focused set of genes, other techniques can provide a broader, unbiased view of the transcriptomic landscape.

-

RNA-Sequencing (RNA-Seq): This powerful method allows for the sequencing of the entire transcriptome, enabling the discovery of novel estrogen-responsive genes and pathways affected by Acolbifene[6][20]. It is an invaluable tool in drug discovery for identifying on- and off-target effects and understanding the complete molecular mechanism of a compound[21][22].

-

Microarrays: Though largely succeeded by RNA-Seq, microarrays can still be used to profile the expression of thousands of pre-defined genes simultaneously and have historically been used to identify estrogen-responsive gene signatures[23][24].

Conclusion

This compound exemplifies the therapeutic potential of a highly specific SERM. Its pure antagonistic action in breast tissue, demonstrated by its ability to potently block the expression of key estrogen-responsive genes like TFF1 and GREB1, underscores its promise as a clinical agent[15][19]. The experimental framework detailed in this guide provides a reliable and reproducible methodology for characterizing the molecular effects of Acolbifene and other ER modulators. By combining careful experimental design, validated protocols, and robust data analysis, researchers can effectively elucidate the intricate interplay between novel compounds and the estrogen receptor signaling axis, paving the way for the development of next-generation endocrine therapies.

References

- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride - NCI Drug Dictionary.

- Fabian, C. J., Kimler, B. F., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(12), 1146–1155. [Link]

- Wikipedia. (2023). Acolbifene. In Wikipedia. [Link]

- Handel, A. E., Chintawar, S., et al. (2016). Bioinformatics Analysis of Estrogen-Responsive Genes. Methods in Molecular Biology, 1366, 441-450. [Link]

- Handel, A. (2021). Bioinformatics Analysis of Estrogen-Responsive Genes. protocols.io. [Link]

- Gauthier, S., Cloutier, J., et al. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 165–177. [Link]

- O'Lone, R., & Frasor, J. (2022). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. Methods in Molecular Biology, 2418, 113-127. [Link]

- Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. University of Missouri. [Link]

- Wikipedia. (2024). Estrogen receptor. In Wikipedia. [Link]

- protocols.io. (2022).

- Fabian, C. J., Kimler, B. F., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(12), 1146-55. [Link]

- ClinicalTrials.gov. (2015). Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. U.S.

- Ascenzi, P., Bocedi, A., & Marino, M. (2006). The Dynamic Structure of the Estrogen Receptor. Current Pharmaceutical Design, 12(26), 3415-3424. [Link]

- Cui, J., Shen, Y., & Li, R. (2013). Role of estrogen receptors in health and disease. Frontiers in Endocrinology, 4, 78. [Link]

- The Scientist. (2023). Insights into qPCR: Protocol, Detection Methods, and Analysis. [Link]

- University of Barcelona. (n.d.). ER (ESTROGEN RECEPTOR). NuRCaMeIn. [Link]

- Jin, V. X., Sun, H., et al. (2004). Computational method for discovery of estrogen responsive genes. Nucleic Acids Research, 32(20), 5969–5977. [Link]

- Nishi, K., Fu, W., & Kiyama, R. (2022). Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity. PLOS ONE, 17(8), e0273164. [Link]

- National Cancer Institute. (2023). Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. Division of Cancer Prevention. [Link]

- Kimler, B. F., Phillips, T. A., & Fabian, C. J. (2016). Abstract 1789: Estrogen receptor alpha and beta gene expression in benign breast tissue of high risk premenopausal women treated with the SERM acolbifene. Cancer Research, 76(14 Supplement), 1789. [Link]

- Liu, J., Liu, H., et al. (2005). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical Research in Toxicology, 18(2), 346-357. [Link]

- LaPensee, E. W., Nwachukwu, J. C., et al. (2009). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 10-19. [Link]

- Labrie, F., Labrie, C., et al. (2007). Antagonistic activity of acolbifene, fulvestrant, tamoxifen, and raloxifene on cancer-associated genes in the mouse mammary gland. Journal of Clinical Oncology, 25(18_suppl), 10583. [Link]

- Wang, T., Goparaju, C. M., et al. (2021). RAC1 plays an essential role in estrogen receptor alpha function in breast cancer cells. Oncogene, 40(40), 5950–5962. [Link]

- National Cancer Institute. (n.d.). Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. [Link]

- Illumina, Inc. (n.d.). Targeted RNA Sequencing. [Link]

- Wang, T., Goparaju, C., et al. (2021). RAC1 plays an essential role in estrogen receptor alpha function in breast cancer cells. Oncogene, 40(40), 5950-5962. [Link]

- Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. [Link]

- Tempus. (2023). The value of RNA sequencing in drug discovery. [Link]

- ClinicalTrials.gov. (2023). Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. U.S.

- RNA-Seq Blog. (2015). Drug target identification and translational research using RNA sequencing in single cells. [Link]

- Leong, K. W., Lee, E., et al. (2021). Potential Biomarker Identification by RNA-Seq Analysis in Antibiotic-Related Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): A Pilot Study. The Journal of Infectious Diseases, 224(Supplement_3), S211–S219. [Link]

- Mohammed, H., D'Santos, C., et al. (2013). Role for Growth Regulation by Estrogen in Breast Cancer 1 (GREB1) in Hormone-Dependent Cancers. Cancers, 5(3), 1042-1060. [Link]

- BioVendor R&D. (n.d.). Trefoil Factor 1 (pS2 protein...). [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acolbifene [medbox.iiab.me]

- 4. Acolbifene - Wikipedia [en.wikipedia.org]

- 5. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioinformatics Analysis of Estrogen-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dynamic Structure of the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen Receptor Structures & Functions [pdg.cnb.uam.es]

- 9. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]

- 11. ER (ESTROGEN RECEPTOR) - NuRCaMeIn [ub.edu]

- 12. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

- 15. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Trefoil Factor 1 (pS2 protein, HP1.A, Breast cancer estrogen-inducible protein, PNR-2, TFF1 , Protein pS2, Polypeptide P1.A, hP1.A, BCEI, PS2) | BioVendor R&D [biovendor.com]

- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Targeted RNA Sequencing | Focus on specific transcripts of interest [illumina.com]

- 21. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 22. The value of RNA sequencing in drug discovery - Tempus [tempus.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity | PLOS One [journals.plos.org]

Discovery and development of Acolbifene (EM-652)

An In-Depth Technical Guide to the Discovery and Development of Acolbifene (EM-652)

Abstract

Acolbifene (EM-652) is a third-generation selective estrogen receptor modulator (SERM) that has been extensively studied for its potential in the prevention and treatment of breast cancer and other hormone-related conditions. This guide provides a comprehensive technical overview of the discovery and development of Acolbifene, from its rational design and synthesis to its preclinical and clinical evaluation. We will delve into its unique mechanism of action, its tissue-selective estrogenic and antiestrogenic effects, and the key experimental methodologies that have defined its pharmacological profile.

Introduction: The Evolution of SERMs and the Rationale for Acolbifene

The discovery of the estrogen receptor (ER) and its role in breast cancer pathogenesis paved the way for the development of antiestrogen therapies. Tamoxifen, the first clinically successful SERM, demonstrated the potential of targeting the ER to treat and prevent breast cancer. However, its use was associated with certain risks, including an increased incidence of endometrial cancer and thromboembolic events, due to its partial agonist activity in the uterus and on coagulation factors. This highlighted the need for a new generation of SERMs with a more favorable safety profile.

The ideal SERM would exhibit antiestrogenic effects in the breast and uterus while displaying estrogenic activity in the bone and cardiovascular system, thus preventing osteoporosis and maintaining a favorable lipid profile. This concept of tissue-selective estrogenic activity drove the search for novel compounds, leading to the development of second-generation SERMs like raloxifene. While raloxifene showed improvements over tamoxifen, particularly in its lack of uterine stimulation, the quest for a pure antiestrogen with an even better efficacy and safety profile continued.

This led to the pioneering work of Dr. Fernand Labrie and his team at Endorecherche (later EndoCeutics), who embarked on a rational drug design program to develop a SERM with potent antiestrogenic activity in the breast and uterus, coupled with beneficial estrogenic effects on bone, without the undesirable side effects of its predecessors. This program ultimately led to the discovery of Acolbifene (EM-652).

The Discovery of Acolbifene: A Rational Drug Design Approach

The development of Acolbifene was not a matter of serendipity but the result of a meticulous and systematic drug design and screening process. The core strategy was to create a compound with high binding affinity for the estrogen receptor that would induce a specific conformational change, distinct from that induced by estradiol or other SERMs, leading to a unique profile of gene regulation.

Chemical Synthesis and Lead Optimization

The chemical structure of Acolbifene is based on a benzopyran scaffold, a class of compounds known to interact with the ER. The synthesis of Acolbifene and its analogues involved a multi-step process aimed at optimizing the molecule's affinity for the ER and its pharmacological properties. The key structural features of Acolbifene include a side chain that is crucial for its potent antiestrogenic activity.

Caption: Evolution of SERMs leading to the rational design of Acolbifene.

Preclinical In Vitro Characterization

Acolbifene's unique pharmacological profile was first elucidated through a series of in vitro experiments designed to assess its binding affinity for the estrogen receptors (ERα and ERβ) and its effects on ER-mediated gene transcription and cell proliferation.

Competitive binding assays were performed using cytosol preparations from human breast cancer cells and non-cancerous uterine cells, as well as rat uterine cells. These experiments demonstrated that Acolbifene binds to both ERα and ERβ with high affinity.[1][2]

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Cytosol: Uterine or breast tissue is homogenized in a buffer solution and centrifuged to obtain a cytosol fraction rich in estrogen receptors.

-

Incubation: A constant amount of radiolabeled estradiol ([³H]E₂) is incubated with the cytosol preparation in the presence of increasing concentrations of the competitor ligand (Acolbifene).

-

Separation of Bound and Free Ligand: The mixture is treated with dextran-coated charcoal to adsorb the unbound radiolabeled estradiol.

-

Quantification: The radioactivity of the supernatant, containing the receptor-bound [³H]E₂, is measured using a scintillation counter.

-

Data Analysis: The concentration of Acolbifene that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Reporter gene assays were instrumental in characterizing Acolbifene as a pure antiestrogen. In these assays, cells are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

The results consistently showed that Acolbifene does not induce the transcription of the reporter gene on its own (no agonist activity) and completely blocks the transcriptional activity induced by estradiol.[3][4] Acolbifene was shown to inhibit the estradiol-induced transcriptional activity of ERα with an IC₅₀ of 2 nM and ERβ with an IC₅₀ of 0.4 nM.[3][4]

The antiproliferative effects of Acolbifene were evaluated in various human breast cancer cell lines, including MCF-7, ZR-75-1, and T-47D.[1][3] These studies demonstrated that Acolbifene potently inhibits estradiol-stimulated cell proliferation and, importantly, is devoid of any intrinsic estrogenic activity on cell growth.[3][4]

| Cell Line | IC₅₀ for Inhibition of Estradiol-Stimulated Proliferation |

| T-47D | 0.146 nM[2] |

| MCF-7 | 0.321 nM[2] |

| ZR-75-1 | 0.75 nM[2] |

Mechanism of Action: A Unique Conformational Change

The tissue-selective effects of SERMs are attributed to the unique conformational changes they induce in the estrogen receptor upon binding. This, in turn, influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the ER-DNA complex, leading to tissue-specific patterns of gene expression.

Acolbifene's pure antiestrogenic activity in the breast and uterus is a result of its ability to induce a conformation of the ER that favors the recruitment of corepressors and prevents the recruitment of coactivators, thereby silencing the transcription of estrogen-responsive genes.

Caption: Acolbifene's mechanism of action via ER binding and corepressor recruitment.

Preclinical In Vivo Evaluation: Demonstrating Tissue Selectivity

The promising in vitro profile of Acolbifene was further validated in extensive preclinical in vivo studies using various animal models. These studies were crucial in demonstrating its tissue-selective effects and its potential as a breast cancer prevention and treatment agent.

Antitumor Activity in Breast Cancer Xenograft Models

In ovariectomized mice bearing human breast cancer xenografts (e.g., ZR-75-1), Acolbifene effectively inhibited estrone-stimulated tumor growth.[2] These studies confirmed its potent antiestrogenic activity in a living organism.

Effects on the Uterus

A key differentiator of Acolbifene from tamoxifen is its lack of estrogenic stimulation on the uterus. In animal models, Acolbifene did not increase uterine weight and, in fact, antagonized the uterotrophic effects of estradiol. This pure antiestrogenic effect in the uterus is a significant safety advantage.

Bone-Sparing Effects

In ovariectomized rat models of postmenopausal osteoporosis, Acolbifene demonstrated estrogen-like effects on bone, preventing bone loss and increasing bone mineral density.[5] This beneficial effect on bone is a desirable characteristic for a SERM intended for long-term use.

Effects on Lipid Metabolism

Acolbifene was also shown to have favorable effects on lipid metabolism, lowering total and LDL cholesterol levels in animal models.[1][5] This suggests a potential cardiovascular benefit, another important aspect of its overall profile.

Clinical Development of Acolbifene

The strong preclinical data for Acolbifene supported its advancement into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase I and II Clinical Trials

Early-phase clinical trials focused on establishing the safety and pharmacokinetic profile of Acolbifene in healthy volunteers and in women at high risk for breast cancer. A phase II trial in premenopausal women at high risk for breast cancer demonstrated that Acolbifene (20 mg daily for 6-8 months) was well-tolerated and associated with favorable changes in breast tissue biomarkers.[6][7][8] Specifically, a significant decrease in the proliferation marker Ki-67 was observed, along with a reduction in the expression of estrogen-inducible genes like pS2, ERα, and progesterone receptor.[6] Importantly, there was no significant change in endometrial thickness.[6][8]

Phase III Clinical Trials

Acolbifene has progressed to phase III clinical trials for the treatment of breast cancer.[9][10][11] These large-scale, randomized, controlled trials are designed to definitively assess its efficacy and safety compared to standard-of-care therapies.

A recent phase IIA trial is comparing the effects of Acolbifene versus low-dose tamoxifen in preventing breast cancer in premenopausal women at high risk.[12][13]

| Clinical Trial Phase | Population | Key Findings |

| Phase II | Premenopausal women at high risk for breast cancer | - Significant decrease in Ki-67 in benign breast tissue[6][8]- Reduction in estrogen-inducible gene expression[6]- No change in endometrial thickness[6][8]- Minimal side effects[6][8] |

| Phase IIA (ongoing) | Premenopausal women at high risk for breast cancer | - Comparing the effects of Acolbifene and low-dose tamoxifen on markers of breast cancer risk[12][14][15] |

| Phase III | Treatment of breast cancer | - Ongoing evaluation of efficacy and safety[9][10][11] |

Conclusion

Acolbifene (EM-652) represents a significant advancement in the field of selective estrogen receptor modulators. Its discovery and development have been guided by a rational, science-driven approach, resulting in a compound with a unique and highly desirable pharmacological profile. As a pure antiestrogen in the breast and uterus, with beneficial estrogenic effects on bone and lipid metabolism, Acolbifene holds great promise for the prevention and treatment of breast cancer with an improved safety profile over previous generations of SERMs. The ongoing clinical trials will further elucidate its role in the management of hormone-sensitive malignancies and other estrogen-related conditions.

References